molecular formula C19H25N3O3 B2391039 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 1421478-00-3

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Cat. No.: B2391039
CAS No.: 1421478-00-3
M. Wt: 343.427
InChI Key: FIDNGORDZWPYNJ-UHFFFAOYSA-N
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Description

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a phenylbutanoyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of piperidine with 4-phenylbutanoyl chloride under basic conditions to form the intermediate 1-(4-Phenylbutanoyl)piperidine. This intermediate is then reacted with imidazolidine-2,4-dione in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the imidazolidine-2,4-dione moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylbutanoyl)piperidine: Shares the piperidine and phenylbutanoyl moieties but lacks the imidazolidine-2,4-dione group.

    Imidazolidine-2,4-dione derivatives: Compounds with similar imidazolidine-2,4-dione moieties but different substituents.

Uniqueness

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[1-(4-phenylbutanoyl)piperidin-4-yl]methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-17(8-4-7-15-5-2-1-3-6-15)21-11-9-16(10-12-21)14-22-18(24)13-20-19(22)25/h1-3,5-6,16H,4,7-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDNGORDZWPYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)CNC2=O)C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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